molecular formula C57H102O6 B10796129 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B10796129
M. Wt: 883.4 g/mol
InChI Key: JTMWOTXEVWLTTO-VYOWPWJFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (oleic acid and linoleic acid). The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where glycerol and fatty acids are combined in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to isolate the pure compound. The final product is often stored under specific conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.

    Oxidation: This compound can be oxidized to form peroxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, resulting in saturated derivatives.

    Hydrolysis: Hydrolysis of this compound in the presence of water and an acid or base catalyst can break the ester bonds, yielding glycerol and the respective fatty acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.

    Hydrolysis: Water with sulfuric acid or sodium hydroxide as catalysts.

Major Products

Scientific Research Applications

1,2-Dioleoyl-3-linoleoyl-rac-glycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for lipases and other enzymes involved in lipid metabolism, leading to the production of bioactive molecules that participate in various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
  • 1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
  • 1,3-Dipalmitoyl-2-oleoylglycerol
  • 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol

Uniqueness

1,2-Dioleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of oleic and linoleic acids, which confer distinct physical and chemical properties. This combination allows it to exhibit unique behaviors in terms of oxidation stability, melting point, and interaction with biological membranes compared to other triacylglycerols .

Properties

Molecular Formula

C57H102O6

Molecular Weight

883.4 g/mol

IUPAC Name

[(2S)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/t54-/m1/s1

InChI Key

JTMWOTXEVWLTTO-VYOWPWJFSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

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